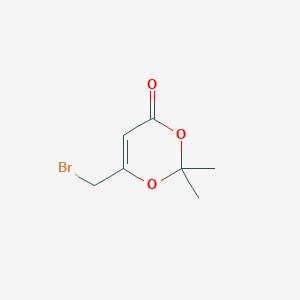
4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives. This compound is characterized by the presence of a bromomethyl group attached to a dioxin ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 2,2-dimethyl-4H-1,3-dioxin-4-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), yielding the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (acetone, ethanol), and bases (potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Methyl derivatives.
科学的研究の応用
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
作用機序
The mechanism of action of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity . The compound’s effects are mediated through pathways involving electrophilic substitution and covalent bonding with target molecules .
類似化合物との比較
Similar Compounds
- Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- 2-Bromomethylquinoline-3-carboxylate
Uniqueness
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is unique due to its specific dioxin ring structure and the presence of two methyl groups, which confer distinct chemical properties. This compound’s reactivity and versatility in various chemical reactions make it a valuable tool in synthetic chemistry and scientific research.
特性
CAS番号 |
81956-30-1 |
|---|---|
分子式 |
C7H9BrO3 |
分子量 |
221.05 g/mol |
IUPAC名 |
6-(bromomethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(2)10-5(4-8)3-6(9)11-7/h3H,4H2,1-2H3 |
InChIキー |
HPJDBTSUOAQLJU-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=CC(=O)O1)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


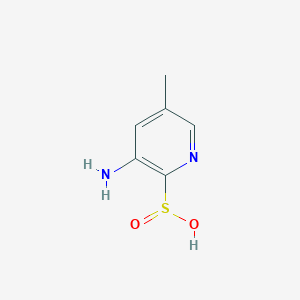
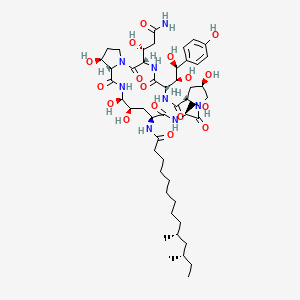

![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
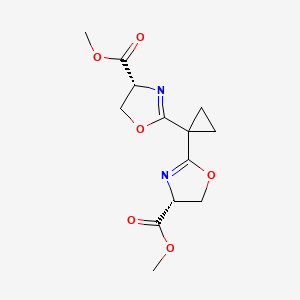


![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)

![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
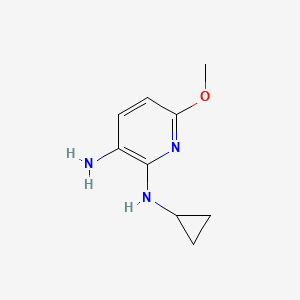
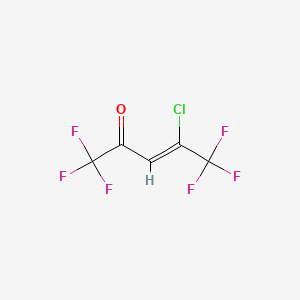
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
